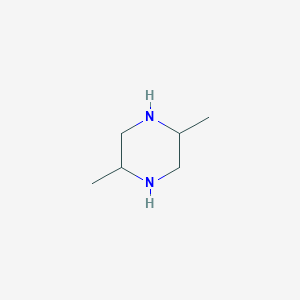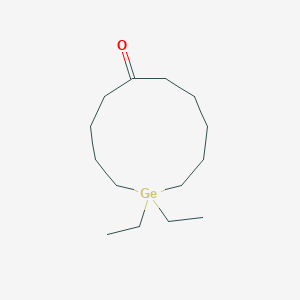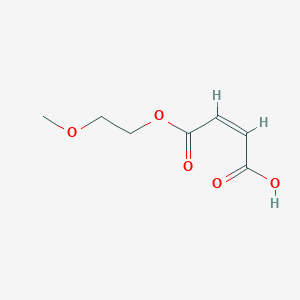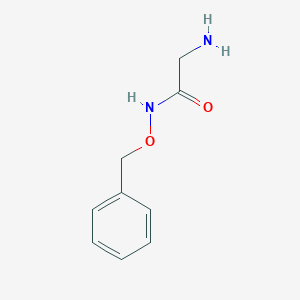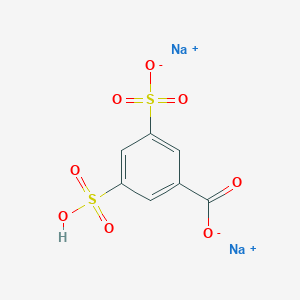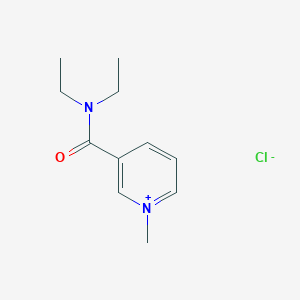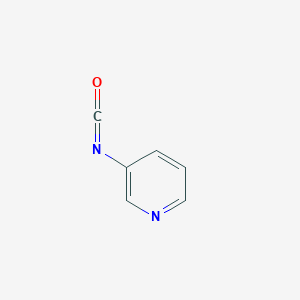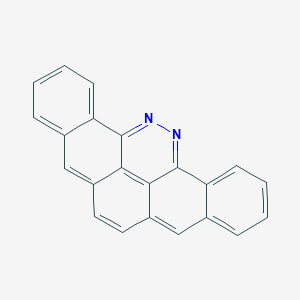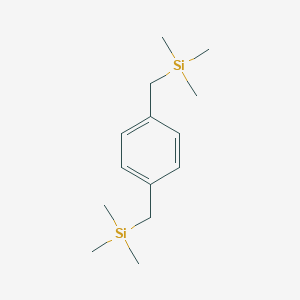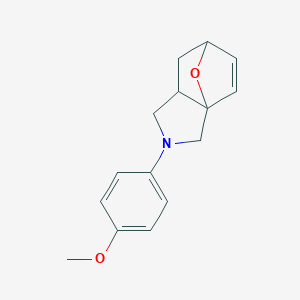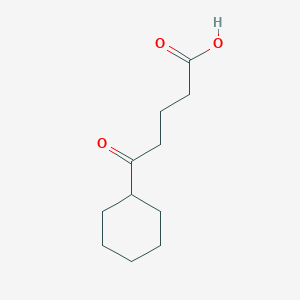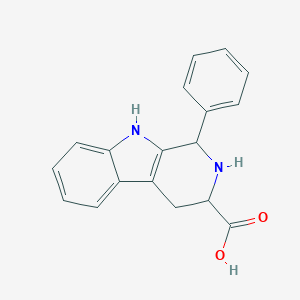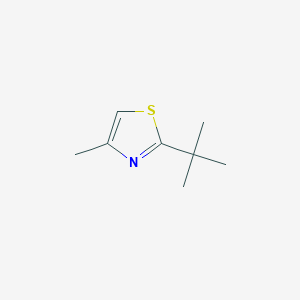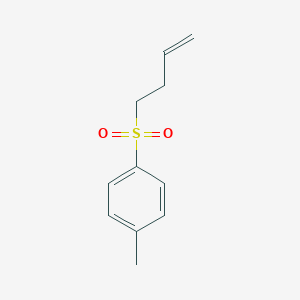
3-Butenyl p-tolyl sulphone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butenyl p-tolyl sulphone, also known as PTS, is a chemical compound with the molecular formula C10H12O2S. It is a colorless, odorless, and crystalline solid that is widely used in scientific research. PTS has a unique chemical structure that makes it an important tool in the study of biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 3-Butenyl p-tolyl sulphone is not fully understood. However, it is believed that 3-Butenyl p-tolyl sulphone reacts with free radicals and other reactive oxygen species to form stable adducts. This reaction prevents the free radicals from damaging cellular components such as DNA, proteins, and lipids.
Effets Biochimiques Et Physiologiques
3-Butenyl p-tolyl sulphone has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative stress-induced cell death in various cell types. 3-Butenyl p-tolyl sulphone has also been shown to reduce inflammation and improve insulin sensitivity in animal models of diabetes. Additionally, 3-Butenyl p-tolyl sulphone has been shown to have anti-cancer properties in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Butenyl p-tolyl sulphone in lab experiments is its ability to react with a wide range of free radicals and other reactive oxygen species. This makes it a versatile tool for studying oxidative stress and its role in various diseases. However, one limitation of using 3-Butenyl p-tolyl sulphone is its relatively low solubility in water. This can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the use of 3-Butenyl p-tolyl sulphone in scientific research. One direction is the development of new methods for the synthesis of 3-Butenyl p-tolyl sulphone and related compounds. Another direction is the use of 3-Butenyl p-tolyl sulphone in the study of the role of oxidative stress in aging and age-related diseases. Additionally, there is potential for the use of 3-Butenyl p-tolyl sulphone in the development of new therapies for diseases such as cancer and diabetes.
In conclusion, 3-Butenyl p-tolyl sulphone is a chemical compound with a unique chemical structure that makes it an important tool in the study of biochemical and physiological processes. Its ability to react with free radicals and other reactive oxygen species makes it a versatile tool for studying oxidative stress and its role in various diseases. While there are limitations to its use, there are also many future directions for the use of 3-Butenyl p-tolyl sulphone in scientific research.
Méthodes De Synthèse
The synthesis of 3-Butenyl p-tolyl sulphone involves the reaction of p-toluenesulfonyl chloride with crotonaldehyde in the presence of a base. The product is then purified through recrystallization. The yield of 3-Butenyl p-tolyl sulphone is typically around 70-80%. The synthesis of 3-Butenyl p-tolyl sulphone is a relatively simple process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
3-Butenyl p-tolyl sulphone is widely used in scientific research as a tool for studying biochemical and physiological processes. It is commonly used as a reagent for the detection of free radicals and other reactive oxygen species. 3-Butenyl p-tolyl sulphone can also be used to study the role of oxidative stress in various diseases such as cancer, diabetes, and neurodegenerative disorders.
Propriétés
Numéro CAS |
17482-19-8 |
|---|---|
Nom du produit |
3-Butenyl p-tolyl sulphone |
Formule moléculaire |
C11H14O2S |
Poids moléculaire |
210.29 g/mol |
Nom IUPAC |
1-but-3-enylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C11H14O2S/c1-3-4-9-14(12,13)11-7-5-10(2)6-8-11/h3,5-8H,1,4,9H2,2H3 |
Clé InChI |
KFKSUCUTIOURTG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC=C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CCC=C |
Synonymes |
3-Butenyl p-tolyl sulphone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



